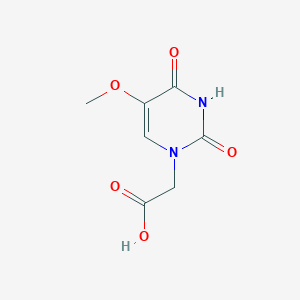

2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-14-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHDSCSILBAHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxyuracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield a dihydroxy derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and carbonyl groups in the pyrimidine ring could play a crucial role in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties:

Key Observations :

- Methoxy vs.

- Methoxy vs. Fluoro : The fluoro derivative’s electron-withdrawing nature may enhance reactivity in biological systems (e.g., inhibiting thymidylate synthase in cancer cells), whereas methoxy’s electron-donating properties could stabilize the ring system .

- Cyano Substituent: Introduces steric and electronic effects, leading to distinct toxicity profiles (e.g., respiratory irritation ).

Modifications to the Side Chain

The acetic acid moiety enables conjugation to amino acids, esters, or nanoparticles, as demonstrated in multiple studies:

Comparison :

- The methoxy compound’s acetic acid group is similarly amenable to esterification or amidation, suggesting utility in prodrug design. However, its biological efficacy relative to fluoro or methyl analogs remains unexplored.

Biological Activity

2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a synthetic compound belonging to the class of pyrimidine derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its unique structure, characterized by both methoxy and acetic acid groups, suggests potential interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of 184.15 g/mol. The presence of two carbonyl groups in the pyrimidine ring and a methoxy group enhances its reactivity and potential biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The carbonyl and methoxy groups may facilitate binding to molecular targets, influencing various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic processes.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : Initial studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Enzyme Inhibition : It has been reported to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition could have therapeutic implications for autoimmune diseases and cardiovascular conditions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of MPO revealed that derivatives similar to this compound showed significant inhibition rates. The mechanism was identified as covalent modification of the enzyme's active site, leading to irreversible inhibition .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound can reduce oxidative stress markers in cell cultures. These findings suggest that it may protect cells from damage due to reactive oxygen species (ROS), highlighting its potential role in therapeutic applications for diseases associated with oxidative damage .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, and how is purity ensured?

- Methodology : The compound can be synthesized via carboxymethylation of pyrimidine derivatives (e.g., 5-methoxyuracil) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) to minimize racemization . Purification typically involves recrystallization from methanol/ether mixtures, and purity (≥95%) is verified via HPLC or LC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines:

- Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315, H319) .

- Work under fume hoods to prevent inhalation of dust (H335) .

- Store in argon-filled containers at room temperature to prevent degradation .

Q. Which analytical techniques are optimal for structural characterization?

- Methodology :

- X-ray crystallography resolves dimeric structures in unit cells (e.g., 4-dimethylaminopyridin-1-ium salts) .

- NMR (¹H/¹³C) confirms substitution patterns, particularly the methoxy group at C5 and the acetic acid side chain .

- FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with biological targets like DPP-4?

- Methodology :

- Prepare ligand structures using Gaussian or AutoDock Vina, optimizing geometries at the B3LYP/6-31G* level .

- Dock into DPP-4 active sites (PDB: 4A5S) with Glide SP/XP protocols. Key interactions include hydrogen bonding with Glu205/206 and π-stacking with Tyr547 .

- Validate predictions via in vitro assays (e.g., IC₅₀ measurements using fluorogenic substrates) .

Q. What experimental strategies address contradictions in antitumor activity data across cell lines?

- Methodology :

- Standardize assays (e.g., MTT) using matched isogenic cell pairs (e.g., wild-type vs. p53-mutant) to isolate genetic variables .

- Compare IC₅₀ values under normoxic vs. hypoxic conditions to assess metabolic dependency .

- Validate mechanisms via siRNA knockdown of putative targets (e.g., thymidylate synthase) .

Q. How are ruthenium complexes of this compound designed for enhanced DNA intercalation?

- Methodology :

- Synthesize ligands (e.g., 2-[5-fluoro-2,4-dioxo-pyrimidin-1-yl]-N-(pyridinyl)acetamide) and coordinate to [(η⁶-cymene)RuCl₂]₂ in anhydrous methanol .

- Characterize DNA binding via UV-Vis titrations (hypochromicity at 260 nm) and viscosity measurements .

- Evaluate cytotoxicity in cisplatin-resistant cell lines to identify structure-activity trends .

Methodological Challenges and Solutions

Q. What computational approaches predict pharmacokinetic properties like bioavailability?

- Methodology :

- Use SwissADME to calculate Lipinski’s Rule of Five parameters (e.g., logP ~1.2, TPSA ~90 Ų) .

- Simulate metabolic pathways via CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites .

- Validate predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. How can researchers mitigate instability during photochemical reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.